molecular formula C13H25NO4 B1447458 Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1419101-09-9

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1447458
M. Wt: 259.34 g/mol
InChI Key: RXPJSQJGAHDOPU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate, commonly known as TBEMHP, is an organic compound belonging to the class of piperidines. It is a colorless liquid at room temperature, with a molecular weight of 186.23 g/mol. TBEMHP is widely used in the pharmaceutical, food, and chemical industries, as well as in scientific research.

Scientific Research Applications

Biodegradation and Environmental Fate

  • A review summarized the knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the aerobic biodegradation pathways and the potential for anaerobic degradation, which could provide insights into similar processes for related tert-butyl compounds (Thornton et al., 2020).

Synthetic Routes

  • Research on the synthetic routes of vandetanib revealed various steps including substitution, deprotection, and methylation involving compounds with tert-butyl groups, which might be analogous to the synthesis or application of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate (Mi, 2015).

Environmental Pollution and Toxicity

  • Studies on synthetic phenolic antioxidants, including those with tert-butyl groups, focused on their environmental occurrence, human exposure, and potential toxicity, highlighting the environmental and health implications of such compounds (Liu & Mabury, 2020).

Chemical Recycling

  • Research on the chemical recycling of poly(ethylene terephthalate) (PET) mentioned the use of catalysts and processes that might be relevant to understanding the recyclability or degradation pathways of complex tert-butyl-containing compounds (Karayannidis & Achilias, 2007).

properties

IUPAC Name

tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-17-10-13(16)6-8-14(9-7-13)11(15)18-12(2,3)4/h16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJSQJGAHDOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133411
Record name 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate

CAS RN

1419101-09-9
Record name 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To anhydrous EtOH (20 mL) was added slowly NaH (124 mg, 52 mmol) at 0° C., and after the addition was complete the mixture was stirred for 1.5 h. Then tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (9B, 45 mmol) was added, and the resulting mixture was stirred at 50° C. for 1 h, when TLC showed that s.m. was consumed. Then the mixture was neutralized with 1N aq. HCl, and concentrated. The residue was purified by prep-TLC to give the desired product 9C as colorless oil (600 mg)1H NMR (METHANOL-d4) δ: 3.78 (d, J=12.6 Hz, 2H), 3.51 (q, J=7.0 Hz, 2H), 3.22-3.29 (m, 2H), 3.15 (br. s., 2H), 1.48-1.60 (m, 4H), 1.43 (s, 9H), 1.18 (t, J=7.0 Hz, 3H).
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
124 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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